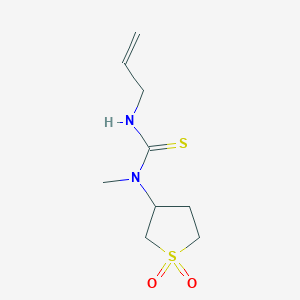
N'-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylthiourea
描述
N-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylthiourea, commonly known as ADTMT, is a sulfur-containing heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science, including medicinal chemistry, biochemistry, and material science. ADTMT is a derivative of thiazolidine-2,4-dione, which is a well-known scaffold in drug discovery.
作用机制
The mechanism of action of ADTMT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ADTMT has been shown to inhibit the activity of COX-2 by binding to its active site. This leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. ADTMT has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. This leads to the cleavage of various proteins and DNA fragmentation, which ultimately leads to cell death.
Biochemical and Physiological Effects:
ADTMT has been shown to have various biochemical and physiological effects. It has been reported to possess anti-inflammatory, anti-tumor, and anti-diabetic activities. ADTMT has been shown to inhibit the activity of COX-2, which leads to a decrease in the production of prostaglandins. This ultimately leads to a decrease in the inflammatory response. ADTMT has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. This leads to cell death and ultimately leads to the inhibition of tumor growth. Furthermore, ADTMT has been reported to have hypoglycemic effects by inhibiting the activity of α-glucosidase, which leads to a decrease in the breakdown of complex carbohydrates.
实验室实验的优点和局限性
ADTMT has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Furthermore, it has been extensively studied for its potential applications in medicinal chemistry, which makes it a promising compound for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Furthermore, its potential toxicity and side effects have not been fully studied, which makes it important to conduct further research before it can be used in clinical settings.
未来方向
There are several future directions for research on ADTMT. One direction is to study its potential applications in the treatment of various diseases, including cancer and diabetes. Another direction is to study its mechanism of action and identify its molecular targets. Furthermore, it is important to conduct further research on its potential toxicity and side effects to ensure its safety for clinical use. Finally, it is important to explore its potential applications in material science, including its potential use as a catalyst or sensor.
科学研究应用
ADTMT has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-diabetic activities. Several studies have reported that ADTMT can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that play a crucial role in inflammation. ADTMT has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, ADTMT has been reported to have hypoglycemic effects by inhibiting the activity of α-glucosidase, which is an enzyme involved in the breakdown of complex carbohydrates.
属性
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-1-methyl-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S2/c1-3-5-10-9(14)11(2)8-4-6-15(12,13)7-8/h3,8H,1,4-7H2,2H3,(H,10,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJUZULTTFIXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=S)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



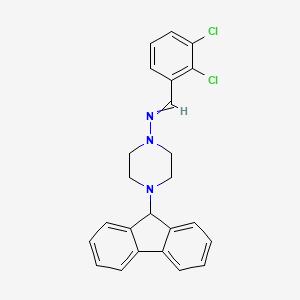
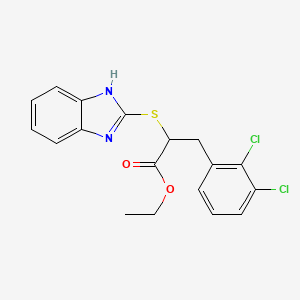
![1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3956613.png)
![1-benzyl-5-{1-[(4-fluorophenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3956619.png)

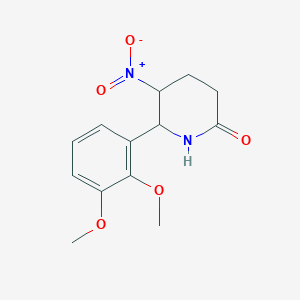
![methyl 4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B3956644.png)
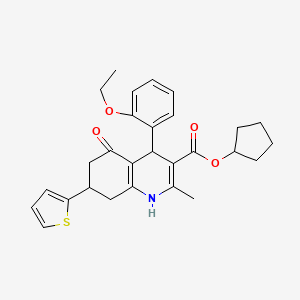
![4-[(4-biphenylylmethylene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3956651.png)

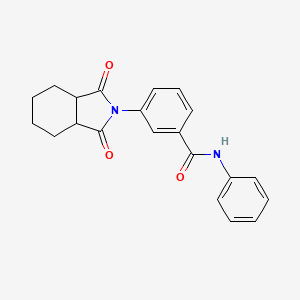
![2-(4-biphenylyl)-2-oxoethyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B3956667.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3956685.png)
![8-methoxy-4-methyl-3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B3956697.png)